O-(2,4-Difluorobenzyl)-D-serine
Description
O-(2,4-Difluorobenzyl)-D-serine is a fluorinated derivative of D-serine, a non-proteinogenic amino acid that acts as an endogenous co-agonist at the glycine-binding site of NMDA receptors in the central nervous system . The compound features a 2,4-difluorobenzyl group ether-linked to the hydroxyl oxygen of D-serine. This modification enhances its metabolic stability and modulates interactions with biological targets, such as enzymes and receptors involved in neurological pathways .
Key physicochemical properties include:
- Molecular formula: C₁₀H₁₀F₂NO₃ (inferred from structural analogs in ).
- Stereochemistry: D-configuration at the serine α-carbon, critical for NMDA receptor binding .
- Spectral data: NMR and HRMS profiles (similar to O-(2,4-Difluorobenzyl)hydroxylammonium Chloride in ) suggest distinct aromatic proton environments (δ 7.62–7.14 ppm for fluorobenzyl protons) and a molecular ion peak at m/z 160.02686 ([M + H]⁺).
Biologically, the compound is hypothesized to influence NMDA receptor-mediated excitotoxicity, a mechanism implicated in epilepsy and neurodegenerative diseases . Its fluorinated benzyl group may reduce cytochrome P450 inhibition compared to non-fluorinated analogs, enhancing pharmacokinetic profiles .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZWLZIRMQBQY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)COC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Difluorobenzyl)-D-serine typically involves the following steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of D-serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Formation of the Benzyl Ether: The protected serine is then reacted with 2,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the benzyl ether.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(2,4-Difluorobenzyl)-D-serine can undergo various chemical reactions, including:
Oxidation: The serine moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyl group can be reduced to a benzyl alcohol under hydrogenation conditions.
Substitution: The fluorine atoms on the benzyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: O-(2,4-Difluorobenzyl alcohol)-D-serine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(2,4-Difluorobenzyl)-D-serine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biochemistry: The compound is studied for its interactions with enzymes and receptors, providing insights into protein-ligand interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-(2,4-Difluorobenzyl)-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorobenzyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
O-(2,3-Difluorophenyl)-L-serine
- Molecular formula: C₉H₉F₂NO₃ ().
- Key differences: Stereochemistry: L-configuration reduces NMDA receptor affinity compared to D-serine derivatives . Fluorine substitution: 2,3-difluorophenyl group alters electronic properties and steric hindrance, impacting solubility (soluble in organic solvents vs. water-soluble D-serine analogs) .
O-(2,4-Difluorobenzyl)hydroxylamine hydrochloride
- Molecular formula: C₇H₈ClF₂NO ().
- Key differences: Functional group: Hydroxylamine replaces serine’s carboxyl and amino groups, eliminating NMDA receptor interaction. Applications: Used as a synthetic intermediate for pharmaceuticals, lacking direct neurological activity .
Pharmacological Analogs
TAK-385 (Relugolix)
- Structure: Contains a 2,6-difluorobenzyl group but features a thienopyrimidinone core ().
- Key differences :
Data Table: Comparative Analysis of this compound and Analogs
Research Findings and Implications
- Synthetic Accessibility : this compound can be synthesized using 2,4-difluorobenzyl chloride () and D-serine, similar to methods for hydroxylamine derivatives ().
- Therapeutic Potential: Unlike non-fluorinated D-serine analogs, its fluorinated structure may mitigate nephrotoxicity risks observed in d-serine-induced models ().
- Limitations: Limited commercial availability (cf. hydroxylamine analogs in ) and understudied in vivo efficacy compared to TAK-385 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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